N-(2-methoxyphenyl)-2-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide
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Overview
Description
N-(2-methoxyphenyl)-2-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a methyl group, a phenyl-1,2,4-oxadiazolyl group, and a thiophene-3-sulfonamide group, making it a multifaceted molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core thiophene structure, followed by the introduction of the sulfonamide group. The oxadiazole ring is then synthesized and attached to the thiophene core. Finally, the methoxyphenyl and methyl groups are introduced through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other nitrogen-containing heterocycles.
Substitution: The methoxyphenyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different heterocyclic compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-(2-methoxyphenyl)-2-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide has found applications in various scientific research fields, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives, oxadiazole-containing molecules, and sulfonamide-based compounds. Examples include:
- 2-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide
- N-(2-methoxyphenyl)-2-methylthiophene-3-sulfonamide
- 2-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene
Uniqueness
What sets N-(2-methoxyphenyl)-2-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxyphenyl group enhances its solubility and reactivity, while the oxadiazole ring contributes to its stability and potential biological activity. The thiophene and sulfonamide groups further diversify its chemical behavior and applications.
Properties
Molecular Formula |
C20H17N3O4S2 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide |
InChI |
InChI=1S/C20H17N3O4S2/c1-13-18(29(24,25)23-15-10-6-7-11-16(15)26-2)12-17(28-13)20-21-19(22-27-20)14-8-4-3-5-9-14/h3-12,23H,1-2H3 |
InChI Key |
SZUBQCGYHUOUKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C2=NC(=NO2)C3=CC=CC=C3)S(=O)(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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